2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride
Description
2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride is an imidazole derivative characterized by a trifluoroethyl substituent at the 2-position of the imidazole ring, with a hydrochloride counterion enhancing its solubility. The trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which significantly influences the compound’s acidity, stability, and interactions in biological systems.
Properties
Molecular Formula |
C5H6ClF3N2 |
|---|---|
Molecular Weight |
186.56 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C5H5F3N2.ClH/c6-5(7,8)3-4-9-1-2-10-4;/h1-2H,3H2,(H,9,10);1H |
InChI Key |
NRSGNZLAAOPXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine hydrochloride with an imidazole derivative. One common method includes the use of iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution can result in various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: 2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride is used as a building block in the synthesis of fluorinated organic compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs with improved metabolic stability and bioavailability. Fluorinated compounds are known to enhance the pharmacokinetic properties of drugs.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride involves its interaction with molecular targets through the trifluoroethyl group. The electronegativity of the trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of enzymes and alter the biological pathways in which they are involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride with structurally related imidazole derivatives, highlighting substituent effects, physicochemical properties, and applications:
Key Findings:
Electron-Withdrawing Effects: The trifluoroethyl group in the target compound enhances acidity (pKa ~5–6) compared to non-fluorinated analogs like 2-(hydroxymethyl)-1-methyl-1H-imidazole HCl (pKa ~6.5–7.5) . This property is critical for pH-dependent binding in enzyme inhibition.
Lipophilicity : The trifluoroethyl group increases logP (~1.8–2.2) relative to hydroxymethyl (logP ~0.5) or chloroethyl (logP ~1.3) derivatives, improving blood-brain barrier penetration .
Biological Activity : Unlike 4,5-diphenyl-substituted imidazoles (used in materials science ), the target compound’s trifluoroethyl group is associated with antiviral and kinase-inhibitory activities due to fluorine’s mimicry of hydroxyl groups in receptor interactions .
Synthetic Flexibility : The compound’s synthesis likely parallels methods for 1-(2-chloroethyl)-2-ethyl-1H-imidazole HCl, where hydrochlorination is achieved via thionyl chloride .
Contrasts:
- 2-(Hydroxymethyl)-1-methyl-1H-imidazole HCl : Highly hydrophilic (water solubility >50 mg/mL) due to the hydroxymethyl group, making it unsuitable for lipid-rich environments .
- 4,5-Diphenyl Derivatives : Bulkier aromatic substituents (e.g., 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole) exhibit fluorescence but lack metabolic stability in vivo .
Biological Activity
2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride is a fluorinated organic compound that has garnered attention in medicinal chemistry and synthetic organic chemistry due to its unique structural features and biological activities. The trifluoroethyl group enhances the compound's lipophilicity and reactivity, which significantly influences its interactions with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₆H₆ClF₃N₂
- Molecular Weight : 235.03 g/mol
The trifluoroethyl moiety contributes to the compound's unique reactivity and biological activity by enhancing binding affinities to various enzymes and receptors.
Research indicates that this compound acts primarily as an enzyme inhibitor. The imidazole ring facilitates interactions with biological macromolecules through hydrogen bonding and π-π stacking interactions. Its mechanism of action involves selective inhibition or activation of biochemical pathways by enhancing binding affinity to certain biological targets.
Enzyme Inhibition
Studies have shown that this compound exhibits promising activity against various enzymes. For example, it has been investigated for its potential as a reversible or irreversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism .
Antiparasitic Activity
In preliminary investigations, derivatives similar to this compound have demonstrated antiparasitic properties. The incorporation of polar functionalities has been shown to enhance aqueous solubility while maintaining or improving biological activity against parasites .
Case Study 1: Inhibition of MAGL
A study evaluated the potency of various imidazole derivatives against MAGL. The results indicated that compounds with trifluoroethyl substitutions showed enhanced inhibitory effects compared to their unsubstituted counterparts. The most potent MAGL inhibitor derived from this series exhibited an IC50 value of 0.88 nM .
Case Study 2: Antiparasitic Activity
Research on similar compounds demonstrated that introducing a trifluoromethyl group significantly improved antiparasitic activity. For instance, a derivative with this substitution exhibited an EC50 value of 0.010 μM, indicating strong efficacy against targeted parasites while maintaining low cytotoxicity in human HepG2 cells .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid hydrochloride | C₆H₆ClF₃N₂O₂ | Contains a carboxylic acid; potential for different biological activities. |
| 4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride | C₅H₆ClF₃N | Similar imidazole structure; used in medicinal chemistry. |
| 1-(Trifluoromethyl)-1H-imidazole | C₄H₃F₃N | Simpler structure; similar reactivity patterns without ethyl chain. |
Q & A
Q. What are the optimal synthetic routes for 2-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride?
The synthesis involves three key steps:
Imidazole Ring Formation : Cyclization of 1,2-diamines with α-halo ketones/aldehydes under acidic conditions (e.g., ZnCl₂ catalysis) .
Trifluoroethyl Group Introduction : Alkylation using 2,2,2-trifluoroethyl halides (e.g., bromide) with a base (e.g., K₂CO₃) via nucleophilic substitution .
Hydrochloride Salt Formation : Treatment with HCl to enhance solubility and stability for biological assays .
Critical Parameters : Reaction temperature (60–80°C for alkylation), solvent polarity (DMF or THF), and purification via recrystallization (ethanol/water mixtures).
Q. How do the physicochemical properties of this compound influence its utility in drug discovery?
Q. What biological targets are imidazole derivatives commonly associated with?
Imidazole derivatives interact with:
- Enzymes : Cytochrome P450, histidine decarboxylase (via nitrogen lone pairs) .
- Receptors : GPCRs (e.g., serotonin receptors) due to structural mimicry of histidine residues .
For this compound, preliminary docking studies suggest potential kinase inhibition (e.g., EGFR) based on analogous structures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Variable Substituents : Replace the trifluoroethyl group with other fluorinated (e.g., difluoroethyl) or non-fluorinated alkyl chains to assess metabolic stability .
- Positional Isomerism : Synthesize 1-(trifluoroethyl)- vs. 4-(trifluoroethyl)-imidazole analogs to evaluate steric effects on target binding .
- Assay Selection : Use enzyme inhibition (IC₅₀) and cellular viability (MTT) assays to quantify potency.
Data Interpretation : Correlate logP values with cellular uptake rates using HPLC-MS .
Q. How should researchers resolve contradictions in reported biological activity data?
- Purity Verification : Confirm compound integrity via ¹⁹F NMR and HPLC (>95% purity) to rule out degradation products .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and serum protein content (e.g., fetal bovine serum), which may alter bioavailability .
- Control Compounds : Compare with structurally related analogs (e.g., 2-(4-methoxyphenyl)-1H-imidazole hydrochloride) to isolate substituent-specific effects .
Q. What computational tools are recommended for predicting binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17) .
- DFT Calculations : Analyze fluorine’s stereoelectronic effects on imidazole ring electron density at the B3LYP/6-31G* level .
- MD Simulations : Assess conformational stability in aqueous (TIP3P water model) and lipid bilayer environments .
Q. What strategies mitigate solubility limitations in in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
